
(4-Bromo-2-hydroxyphenyl)thiourea
Overview
Description
(4-Bromo-2-hydroxyphenyl)thiourea is a thiourea derivative characterized by a brominated hydroxyphenyl substituent. Its molecular formula is C₇H₇BrN₂OS, with a molar mass of 263.12 g/mol (CAS: 2646-30-2) . The 4-bromo-2-hydroxyphenyl group confers unique electronic and steric effects, enhancing its interactions with biological targets such as carbonic anhydrase isoforms .
Preparation Methods
General Synthetic Approaches for Thiourea Derivatives
Thiourea derivatives, including (4-Bromo-2-hydroxyphenyl)thiourea, are typically synthesized via the reaction of primary amines with thiocarbonyl-containing reagents such as isothiocyanates or through the formation of dithiocarbamic acid salts followed by further transformations.
Direct reaction of amines with isothiocyanates
Primary amines react with isothiocyanates to yield thioureas in good yields under mild conditions, often at room temperature with stirring.Formation of dithiocarbamate salts followed by alkylation or cyclization
Primary amines react with carbon disulfide and alkali hydroxides to form dithiocarbamate salts, which can be further reacted to give thioureas.One-pot oxidative coupling reactions
Some methods involve oxidative coupling of ketones and thiourea catalyzed by iodine, forming 2-aminothiazoles and related thiourea derivatives.
Specific Preparation of this compound
While direct literature on the exact synthesis of this compound is limited, the preparation can be inferred and adapted from general procedures for substituted thioureas and related compounds.
Starting materials: 4-bromo-2-aminophenol (the amine component) and thiophosgene or an isothiocyanate derivative.
Reaction conditions:
The amine reacts with thiophosgene or an equivalent isothiocyanate reagent in an organic solvent (e.g., ethanol, methanol, or aqueous-alcoholic mixtures) at temperatures ranging from room temperature to 60 °C, often with stirring for several hours.Isolation:
The product typically precipitates out due to low solubility in water and can be isolated by filtration and recrystallization.
Detailed Reaction Conditions and Optimization
Representative Experimental Procedure (Adapted)
Dissolve 4-bromo-2-aminophenol in a mixture of ethanol and water under stirring.
Add carbon disulfide and sodium hydroxide to form the dithiocarbamate intermediate.
Introduce an alkylating agent such as an isothiocyanate or perform direct reaction with thiophosgene under controlled temperature (50–60 °C).
Stir the reaction mixture for several hours until the product precipitates.
Cool the mixture, filter the crystalline this compound, wash with cold solvent, and dry.
Purify by recrystallization from suitable solvents (e.g., ethanol or aqueous ethanol).
Comparative Data on Related Thiourea Derivatives
Research Findings and Notes
The reaction of primary amines with carbon disulfide and alkali hydroxides to form dithiocarbamate salts is a well-established step preceding thiourea formation.
The presence of substituents such as bromine and hydroxyl groups on the aromatic ring influences solubility and crystallization behavior, often facilitating isolation by precipitation.
Alcohols as co-solvents improve the solubility of hydrophobic amines and promote smoother reactions without adversely affecting yields.
Reaction temperature control is critical; exceeding 60 °C may lead to side reactions or decomposition.
Purification by recrystallization is essential to achieve high purity, especially for pharmacological or catalytic applications.
Summary Table: Preparation Parameters for this compound
Step | Reagents and Conditions | Outcome/Notes |
---|---|---|
Formation of dithiocarbamate | 4-Bromo-2-aminophenol + CS2 + NaOH in aqueous-alcohol | Intermediate salt formation, stirring at RT or 50 °C |
Thiourea formation | Addition of thiophosgene or isothiocyanate, stirring 3–6 h, ≤60 °C | Conversion to thiourea, product precipitates |
Isolation | Filtration, washing with cold solvent | Crystalline this compound |
Purification | Recrystallization from ethanol or aqueous ethanol | High purity product |
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-2-hydroxyphenyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the thiourea moiety to thiol or amine derivatives.
Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or primary amines.
Major Products
Oxidation: Sulfonyl derivatives.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted phenylthiourea derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₇H₇BrN₂OS
- CAS Number : 1404480-07-4
The compound features a thiourea moiety substituted with a 4-bromo-2-hydroxyphenyl group, which contributes to its unique chemical reactivity and biological activity.
Chemistry
In synthetic chemistry, (4-Bromo-2-hydroxyphenyl)thiourea serves as a building block for more complex molecules. It is utilized in the synthesis of:
- Heterocyclic compounds
- Organosulfur compounds
- Dyes and photographic chemicals
Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values against various bacterial strains are summarized in the table below:
Bacterial Strain | MIC (μg/mL) |
---|---|
Staphylococcus aureus | 16 |
Escherichia coli | 32 |
Pseudomonas aeruginosa | 64 |
These results suggest its potential as a candidate for developing new antimicrobial agents .
Anticancer Activity : The compound has also been evaluated for its anticancer properties against multiple cancer cell lines. The findings are summarized in the following table:
Cell Line | GI50 (μM) | TGI (μM) | LC50 (μM) |
---|---|---|---|
EKVX (Lung Cancer) | 1.7 | 21.5 | 25.9 |
RPMI-8226 (Leukemia) | 25.9 | 77.5 | 93.3 |
OVCAR-4 (Ovarian Cancer) | 28.7 | - | - |
The compound demonstrated broad-spectrum antitumor activity, particularly against non-small lung cancer and leukemia cell lines .
Industrial Applications
In the industrial sector, this compound is employed in:
- Corrosion Inhibition : Used in metalworking fluids to prevent corrosion.
- Dyes Production : Acts as an intermediate in synthesizing various dyes.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study reported that derivatives of thiourea exhibited enhanced antibacterial activity compared to standard antibiotics, indicating their potential in treating resistant bacterial infections .
- Anticancer Research : Investigations focused on the synthesis of thiourea derivatives, including this compound, revealed their capability to inhibit key enzymes involved in cancer progression .
- Mechanistic Insights : Molecular docking studies suggested that these compounds interact with specific targets within bacterial and cancer cells, leading to their respective biological effects .
Mechanism of Action
The mechanism of action of (4-Bromo-2-hydroxyphenyl)thiourea involves its interaction with biological macromolecules. The compound can form hydrogen bonds and coordinate with metal ions, affecting the function of enzymes and other proteins. Its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential enzymes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiourea vs. Urea Derivatives
Thiourea derivatives differ from urea analogs in electronic configuration and reactivity due to sulfur’s lower electronegativity and larger atomic radius. For example:
- Phenyl-substituted urea (e.g., compound 13b ) demonstrated 76.3% activity in electrochemical applications, whereas its thiourea counterpart (14e ) showed 49.7% activity , suggesting oxygen’s superior electron-withdrawing capacity enhances reactivity in specific contexts .
- Conversely, thiourea derivatives exhibit superior pharmacokinetic properties , including solubility and membrane permeability, compared to ureas and guanidines, owing to sulfur’s neutral charge and hydrophobicity .
Table 1: Activity Comparison of Urea vs. Thiourea Derivatives
Table 2: Inhibitory Activity of Thiourea Derivatives Against hCA XII
Compound | Substituent | Kᵢ (nM) | Selectivity Over hCA IX |
---|---|---|---|
35 | 4-Bromo-2-hydroxyphenyl | 7.2 | >100-fold |
31 | 4-Nitro | 32.0 | >10-fold |
32 | 4-Dimethylamino | 97.6 | >5-fold |
Amino Acid-Modified Thioureas
Incorporating amino acid moieties into thiourea derivatives enhances bioactivity by improving hydrophilicity and receptor selectivity:
- M1 and M2 (amino acid-thiourea hybrids) exhibited higher anti-amoebic activity than chlorhexidine against Acanthamoeba spp., attributed to enhanced membrane transport via hydrophilic interactions .
- This contrasts with simpler thioureas lacking amino acid groups, which rely on hydrophobic interactions for protozoan membrane penetration .
Anticancer and Antimicrobial Profiles
- EGFR Inhibition : Thiourea derivatives, including bromophenyl analogs, inhibit tyrosine kinase receptors (e.g., EGFR), a mechanism critical in cancer therapy .
- Antimicrobial Specificity: Derivatives like 1-(4-bromophenyl)-3-(2-thienylcarbonyl)thiourea show potent antimicrobial activity with minimal cytotoxicity to normal cells (e.g., HaCaT) .
Table 3: Cytotoxicity and Selectivity of Thiourea Derivatives
Compound | Target | Cytotoxicity (Normal Cells) | Bioactivity |
---|---|---|---|
1-(4-Bromophenyl)-thiourea | Acanthamoeba | Low | Anti-amoebic |
3-(Trifluoromethyl)phenyl | Staphylococcus biofilm | None observed | Antibiofilm |
Pharmacokinetic and Physicochemical Properties
Biological Activity
(4-Bromo-2-hydroxyphenyl)thiourea is an organosulfur compound recognized for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's synthesis, mechanism of action, and various biological activities, supported by data tables and relevant studies.
Chemical Structure and Properties
- Molecular Formula : C₇H₇BrN₂OS
- CAS Number : 1404480-07-4
The compound features a thiourea moiety substituted with a 4-bromo-2-hydroxyphenyl group, which is crucial for its biological activity.
Thiourea derivatives, including this compound, exhibit their biological effects through various mechanisms. Notably:
- Antimicrobial Activity : These compounds have been shown to inhibit the growth of various bacterial strains by disrupting cellular functions.
- Anticancer Activity : They induce apoptosis in cancer cells, inhibit cell proliferation, and affect cell cycle regulation.
Antimicrobial Activity
Research indicates that this compound has significant antimicrobial properties. In one study, it was found to inhibit several bacterial strains effectively:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
---|---|
Staphylococcus aureus | 16 |
Escherichia coli | 32 |
Pseudomonas aeruginosa | 64 |
These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .
Anticancer Activity
The anticancer potential of this compound has been evaluated against multiple cancer cell lines. The findings are summarized in the table below:
Cell Line | GI50 (μM) | TGI (μM) | LC50 (μM) |
---|---|---|---|
EKVX (Lung Cancer) | 1.7 | 21.5 | 25.9 |
RPMI-8226 (Leukemia) | 25.9 | 77.5 | 93.3 |
OVCAR-4 (Ovarian Cancer) | 28.7 | - | - |
The compound demonstrated broad-spectrum antitumor activity, particularly against non-small lung cancer and leukemia cell lines .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study reported that derivatives of thiourea exhibited enhanced antibacterial activity compared to standard antibiotics, highlighting their potential in treating resistant bacterial infections .
- Anticancer Research : Another investigation focused on the synthesis of thiourea derivatives, including this compound, revealing their capability to inhibit key enzymes involved in cancer progression .
- Mechanistic Insights : Molecular docking studies have suggested that these compounds interact with specific targets within bacterial and cancer cells, leading to their respective biological effects .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (4-Bromo-2-hydroxyphenyl)thiourea, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via condensation of 4-bromo-2-hydroxyaniline with thiophosgene or aryl isothiocyanates under controlled acidic or basic conditions. For example, analogous thiourea derivatives are prepared by reacting primary amines with acyl thiocyanates in ethanol or DCM at 0–25°C . Optimization involves adjusting stoichiometry, solvent polarity, and temperature to maximize yield. Purity is confirmed via TLC and recrystallization using ethanol/water mixtures.
Q. How is the molecular structure of this compound validated post-synthesis?
- Methodological Answer : Structural validation employs spectroscopic techniques:
- FT-IR : Confirms thiourea (-NH-CS-NH-) stretching vibrations (1500–1250 cm⁻¹) and hydroxyl (-OH) absorption (~3400 cm⁻¹).
- NMR : ¹H NMR identifies aromatic protons (δ 6.8–7.5 ppm) and NH protons (δ 9–10 ppm).
- Single-crystal XRD : Resolves bond lengths and angles (e.g., C=S ~1.68 Å, C-N ~1.34 Å) and validates intramolecular hydrogen bonds (N-H⋯O/S) .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer : Thiourea derivatives are toxic and potential thyroid disruptors. Use fume hoods, nitrile gloves, and PPE. Storage conditions: 2–8°C in amber vials. Toxicity screening should follow OECD Guidelines 423 (acute oral toxicity) and 471 (genotoxicity) .
Advanced Research Questions
Q. How do hydrogen-bonding networks influence the crystal packing and stability of this compound?
- Methodological Answer : Graph-set analysis (R²₂(8), R²₁(6)) via single-crystal XRD reveals intermolecular N-H⋯S and O-H⋯Br interactions. These networks stabilize the lattice, as seen in analogous bromophenyl thioureas where π-π stacking (3.5–4.0 Å) and halogen bonding (Br⋯S, ~3.3 Å) enhance thermal stability . Software like Mercury (CCDC) visualizes these interactions, while SHELXL refines displacement parameters .
Q. What computational methods are suitable for predicting the biological activity of this compound?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina with protein targets (e.g., tyrosine kinases PDB: 1T46) to assess binding affinity. The bromo and hydroxyl groups enhance hydrophobic and hydrogen-bonding interactions.
- QSAR Modeling : Train models with descriptors like logP, molar refractivity, and HOMO-LUMO gaps from Gaussian09 calculations. Validate against experimental IC₅₀ values from MTT assays .
Q. How can conflicting data on thiourea derivative cytotoxicity be resolved?
- Methodological Answer : Contradictions in cytotoxicity (e.g., IC₅₀ variability across cell lines) are addressed by:
- Standardized Assays : Use identical cell lines (e.g., MCF-7 for breast cancer) and exposure times (48–72 hrs).
- Metabolic Profiling : LC-MS/MS identifies metabolites (e.g., sulfoxide derivatives) that may alter activity.
- Crystallographic Correlation : Relate bioactivity trends to substituent positioning (e.g., para-bromo vs. ortho-hydroxyl) .
Properties
IUPAC Name |
(4-bromo-2-hydroxyphenyl)thiourea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2OS/c8-4-1-2-5(6(11)3-4)10-7(9)12/h1-3,11H,(H3,9,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZZPLAFVUUMOLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)O)NC(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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